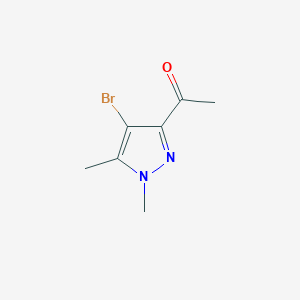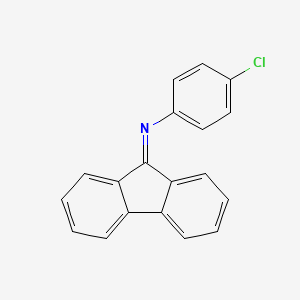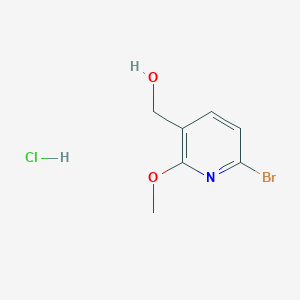![molecular formula C16H9ClN2 B13133918 7-Chlorobenzo[b][1,10]phenanthroline CAS No. 88149-77-3](/img/structure/B13133918.png)
7-Chlorobenzo[b][1,10]phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorobenzo[b][1,10]phenanthroline is a chemical compound with the molecular formula C16H9ClN2. It is a derivative of 1,10-phenanthroline, which is known for its versatile applications in coordination chemistry due to its ability to form stable complexes with various metal ions . The addition of a chlorine atom to the benzo ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
The synthesis of 7-Chlorobenzo[b][1,10]phenanthroline typically involves the chlorination of benzo[b][1,10]phenanthroline. One common method is the reaction of benzo[b][1,10]phenanthroline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Análisis De Reacciones Químicas
7-Chlorobenzo[b][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of dihydro derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Chlorobenzo[b][1,10]phenanthroline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 7-Chlorobenzo[b][1,10]phenanthroline exerts its effects is primarily through its ability to chelate metal ions. This chelation can lead to the stabilization of metal ions in specific oxidation states, which is crucial for catalytic processes . Additionally, its planar structure allows it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of DNA-dependent enzymes .
Comparación Con Compuestos Similares
7-Chlorobenzo[b][1,10]phenanthroline is unique due to the presence of the chlorine atom, which enhances its reactivity and stability compared to other phenanthroline derivatives. Similar compounds include:
1,10-Phenanthroline: The parent compound, known for its strong chelating ability and wide range of applications in coordination chemistry.
5,6-Dimethyl-1,10-phenanthroline: A derivative with methyl groups that enhance its solubility and stability.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups that increase its hydrophobicity and ability to interact with hydrophobic environments.
Propiedades
Número CAS |
88149-77-3 |
|---|---|
Fórmula molecular |
C16H9ClN2 |
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
7-chlorobenzo[b][1,10]phenanthroline |
InChI |
InChI=1S/C16H9ClN2/c17-14-11-5-1-2-6-13(11)19-16-12(14)8-7-10-4-3-9-18-15(10)16/h1-9H |
Clave InChI |
UQCFNWNKJIRYMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=N2)N=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
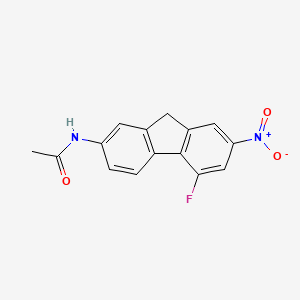
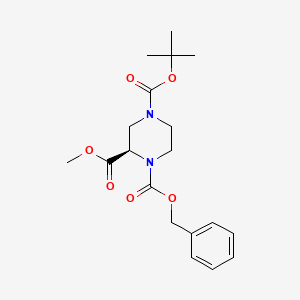
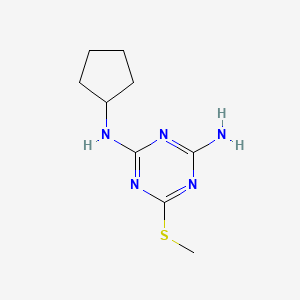

![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)

![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
